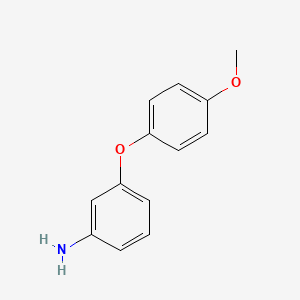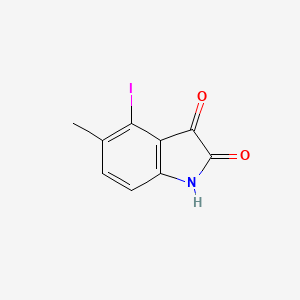
tert-Butyl 2-(2-chlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-chlorophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-chlorophenyl)acrylate can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and it often involves the use of specialized equipment to handle the reagents and reaction conditions safely.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(2-chlorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acrylates, while substitution reactions can produce a variety of substituted acrylates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(2-chlorophenyl)acrylate is used in polymer chemistry for the synthesis of specialized polymers. It can be polymerized or copolymerized with other monomers to create materials with unique properties .
Biology and Medicine: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry: In industrial applications, this compound is utilized in the production of coatings, adhesives, and other materials that require specific chemical and physical properties. Its ability to undergo polymerization makes it suitable for creating high-performance materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-chlorophenyl)acrylate involves its interaction with various molecular targets and pathways. The acrylate moiety can participate in polymerization reactions, forming long polymer chains. The chlorophenyl group may influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .
Comparación Con Compuestos Similares
tert-Butyl acrylate: Similar in structure but lacks the chlorophenyl group.
2-Chlorophenyl acrylate: Similar but does not have the tert-butyl group.
tert-Butyl methacrylate: Contains a methacrylate moiety instead of an acrylate moiety.
Uniqueness: tert-Butyl 2-(2-chlorophenyl)acrylate is unique due to the presence of both the tert-butyl and chlorophenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C13H15ClO2 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |
Clave InChI |
KHTZIMKMSYEDTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)


![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)





![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)


